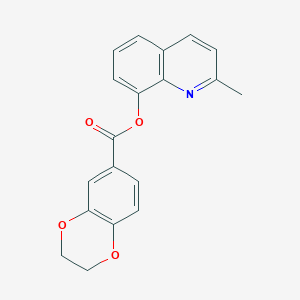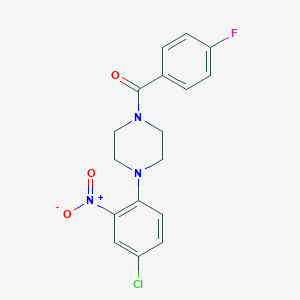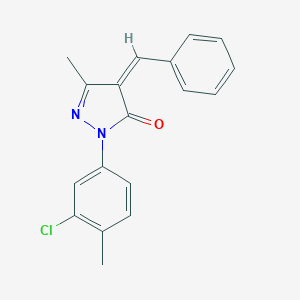
(2-methylquinolin-8-yl) 2,3-dihydro-1,4-benzodioxine-6-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-methylquinolin-8-yl) 2,3-dihydro-1,4-benzodioxine-6-carboxylate is a complex organic compound that features a fused benzodioxine ring system and a quinoline ester moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-methylquinolin-8-yl) 2,3-dihydro-1,4-benzodioxine-6-carboxylate typically involves multiple steps:
Formation of the Benzodioxine Ring: The initial step involves the cyclization of appropriate precursors to form the benzodioxine ring. This can be achieved through the reaction of catechol derivatives with suitable dihalides under basic conditions.
Carboxylation: The benzodioxine intermediate is then carboxylated using carbon dioxide in the presence of a strong base, such as sodium hydride, to introduce the carboxylic acid group.
Esterification: The carboxylic acid is then esterified with 2-methyl-quinolin-8-ol using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the final ester product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline moiety, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the ester group using reducing agents such as lithium aluminum hydride to yield the corresponding alcohol.
Substitution: The benzodioxine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Alcohol derivatives of the ester.
Substitution: Nitro or halogenated benzodioxine derivatives.
科学研究应用
(2-methylquinolin-8-yl) 2,3-dihydro-1,4-benzodioxine-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of (2-methylquinolin-8-yl) 2,3-dihydro-1,4-benzodioxine-6-carboxylate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the ester group can undergo hydrolysis to release active metabolites that further interact with cellular pathways.
相似化合物的比较
Similar Compounds
- 6-Bromo-2,3-dihydro-benzo[1,4]dioxine-5-carboxylic acid
- 2,3-Dihydro-benzo[1,4]dioxine-2-carboxylic acid
- Methyl 7-amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylate
Uniqueness
(2-methylquinolin-8-yl) 2,3-dihydro-1,4-benzodioxine-6-carboxylate is unique due to the presence of both the benzodioxine and quinoline ester functionalities, which confer distinct chemical reactivity and potential biological activity compared to similar compounds.
属性
分子式 |
C19H15NO4 |
|---|---|
分子量 |
321.3 g/mol |
IUPAC 名称 |
(2-methylquinolin-8-yl) 2,3-dihydro-1,4-benzodioxine-6-carboxylate |
InChI |
InChI=1S/C19H15NO4/c1-12-5-6-13-3-2-4-16(18(13)20-12)24-19(21)14-7-8-15-17(11-14)23-10-9-22-15/h2-8,11H,9-10H2,1H3 |
InChI 键 |
OGUUUXPDVRKQID-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C=CC=C2OC(=O)C3=CC4=C(C=C3)OCCO4)C=C1 |
规范 SMILES |
CC1=NC2=C(C=CC=C2OC(=O)C3=CC4=C(C=C3)OCCO4)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(1,3-Benzodioxol-5-yl)-5-{[5-(2-fluorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B317547.png)
![(2Z,5Z)-3-(3,4-dimethylphenyl)-2-[(3,4-dimethylphenyl)imino]-5-{[5-(2-fluorophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B317548.png)
![1-(Benzenesulfonyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B317551.png)
![3-nitro-2-methyl-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B317555.png)

![N-[5-[2-[2-[2-(5-benzamido-1,3,4-thiadiazol-2-yl)ethoxy]propoxy]ethyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B317558.png)
![2-(3-chloro-4-methylphenyl)-4-[3-nitro-4-(1-piperidinyl)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B317559.png)

![2-{[1-(3-chlorophenyl)-1H-tetraazol-5-yl]thio}acetamide](/img/structure/B317562.png)
![1-(3-Chlorophenyl)-5-[(2-chlorophenyl)methylsulfanyl]tetrazole](/img/structure/B317564.png)
![5-{4-[4-nitro-2-(trifluoromethyl)phenoxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B317566.png)
![ethyl 4-{5-[(8-bromo-6,7-dimethyl-3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]-2-furyl}benzoate](/img/structure/B317567.png)
![5-[5-nitro-2-(3-methyl-1-piperidinyl)phenyl]-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B317569.png)
![5-{2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B317571.png)
